molecular formula C16H16N2O5S B15102018 (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B15102018
M. Wt: 348.4 g/mol
InChI Key: LRLAYGAUUITJKN-UKTHLTGXSA-N
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Description

The compound “(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid” features a thiazolidin-4-one core substituted with a morpholine ring and a phenoxyacetic acid moiety. This structure combines a heterocyclic thiazole ring system, known for its pharmacological relevance, with a morpholine group that enhances solubility and bioavailability. The (E)-configuration of the exocyclic double bond at the 5-position of the thiazole ring is critical for maintaining planar geometry, which is often associated with biological activity .

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-[(E)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H16N2O5S/c19-14(20)10-23-12-4-2-1-3-11(12)9-13-15(21)17-16(24-13)18-5-7-22-8-6-18/h1-4,9H,5-8,10H2,(H,19,20)/b13-9+

InChI Key

LRLAYGAUUITJKN-UKTHLTGXSA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=CC=C3OCC(=O)O)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3OCC(=O)O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the morpholine ring. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under acidic conditions.

    Formation of the Morpholine Ring: This involves the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Coupling Reaction: The thiazole and morpholine rings are then coupled using a suitable linker, such as a phenoxyacetic acid derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biology, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several thiazolidinone and acetic acid derivatives (Table 1). Key variations include:

  • Substituents on the thiazole ring : The morpholine group distinguishes it from compounds like those in , which feature thioxo or arylidene groups. Morpholine’s electron-rich nitrogen may improve metabolic stability compared to chlorine or methoxy substituents .
  • Stereochemistry : The (E)-configuration contrasts with (Z)-isomers observed in and , which may exhibit different binding affinities due to spatial arrangement .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) Reference
Target Compound C₁₇H₁₇N₂O₅S Morpholin-4-yl, phenoxyacetic acid Not reported
(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenylpyrazol-4-yl)methylene]-4-oxo-2-thioxothiazolidin-3-yl acetic acid C₂₄H₁₉FN₂O₃S₂ Fluorobenzyl, pyrazole Not reported
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid C₂₀H₁₇NO₅S₂ Benzyloxy, methoxy 277–280
2-[4-[(Z)-[2-(4-Hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid C₂₁H₁₉N₃O₆S Hydroxy-N-methylanilino, methoxy Not reported

Key Differences :

  • The morpholine substituent may require pre-functionalization or post-synthetic modification, unlike chlorine or methoxy groups added via direct alkylation .
Computational and Similarity Analysis
  • Tanimoto Coefficients : Using binary fingerprinting (), the target compound shares >70% similarity with and due to common thiazole and acetic acid motifs .
  • Graph-based Comparison : As per , the thiazole ring and conjugated double bonds form a conserved subgraph with derivatives in and , indicating shared pharmacophoric features .

Biological Activity

The compound (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid, often referred to as a thiazole derivative, has garnered attention in recent years for its diverse biological activities. This article aims to present a detailed examination of its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound features a thiazole ring, which is known for its significant role in medicinal chemistry. The presence of the morpholine and phenoxy groups contributes to its biological activity. The molecular formula is C17H18N2O5SC_{17}H_{18}N_{2}O_{5}S with a molecular weight of 378.4 g/mol.

1. Antibacterial Activity

Research indicates that thiazole derivatives exhibit potent antibacterial properties against various Gram-positive and Gram-negative bacteria. A study demonstrated that compounds similar to this compound showed minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics such as ampicillin.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0040.008
Bacillus cereus0.0200.030

The most sensitive strain was identified as Escherichia coli, while Bacillus cereus displayed moderate resistance, indicating the potential for developing new antibacterial agents from this class of compounds .

2. Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. Studies reported that thiazole derivatives demonstrated an MIC range of 0.004–0.06 mg/mL against various fungal strains.

Fungal Strain MIC (mg/mL)
Candida albicans0.020
Aspergillus fumigatus0.050
Trichophyton viride0.004

These findings suggest that this compound could be a valuable candidate for antifungal drug development .

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored in various in vitro models. The compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages, suggesting its utility in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways. The thiazole ring's electron-withdrawing properties enhance the compound's reactivity towards these biological targets.

Case Study 1: Antibacterial Efficacy

A clinical study assessed the efficacy of thiazole derivatives against resistant bacterial strains in patients with chronic infections. Results indicated that patients treated with these compounds exhibited a significant reduction in bacterial load compared to those receiving standard antibiotic therapy .

Case Study 2: Antifungal Treatment

In another study focusing on dermatological infections caused by fungi, patients treated with a topical formulation containing thiazole derivatives reported faster recovery times and fewer side effects compared to conventional antifungal treatments .

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